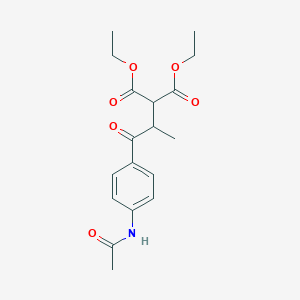

Diethyl 2-(1-(4-acetamidophenyl)-1-oxopropan-2-yl)malonate

Description

Diethyl 2-(1-(4-acetamidophenyl)-1-oxopropan-2-yl)malonate (CAS: 81937-39-5) is a malonate derivative featuring a 4-acetamidophenyl ketone substituent. Its molecular formula is C₁₇H₂₁N₂O₆, with a molecular weight of 349.38 g/mol and a purity of 95% . The compound is synthesized via a three-step reaction using sodium hydride in N,N-dimethylformamide (DMF) at 50–80°C, achieving an 80% yield .

Propriétés

IUPAC Name |

diethyl 2-[1-(4-acetamidophenyl)-1-oxopropan-2-yl]propanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23NO6/c1-5-24-17(22)15(18(23)25-6-2)11(3)16(21)13-7-9-14(10-8-13)19-12(4)20/h7-11,15H,5-6H2,1-4H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDOHSQHYRPGUIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C(C)C(=O)C1=CC=C(C=C1)NC(=O)C)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60516556 | |

| Record name | Diethyl [1-(4-acetamidophenyl)-1-oxopropan-2-yl]propanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60516556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

349.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81937-39-5 | |

| Record name | Diethyl [1-(4-acetamidophenyl)-1-oxopropan-2-yl]propanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60516556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Adaptation to Diethyl 2-(1-(4-acetamidophenyl)-1-oxopropan-2-yl)malonate

Given the structural complexity of this compound, its preparation likely involves:

- Starting Materials : Diethyl malonate derivatives and 4-acetamidophenyl-containing intermediates.

- Key Steps : Functionalization at the 2-position of malonate with a 1-(4-acetamidophenyl)-1-oxopropan-2-yl moiety, potentially via acylation or alkylation reactions.

- Potential Methodology :

- Synthesis of the 4-acetamidophenyl-substituted keto intermediate.

- Subsequent condensation or alkylation with diethyl malonate or its activated derivatives.

- Purification by recrystallization or chromatography.

Research Findings and Notes on Preparation

- The nitrosation-reductive acylation route for acetamidomalonate derivatives is well-documented and industrially validated.

- Use of zinc powder as a reductant is preferred for cost and waste management over palladium catalysts.

- Control of reaction temperature and stoichiometry (e.g., molar ratios of diethyl malonate:sodium nitrite:acetic acid ~1:1.5–2:2–2.5) is critical for yield and purity.

- Organic solvents such as methylene chloride or toluene facilitate phase separation and product isolation.

- Recrystallization from purified water ensures high purity of the final product.

Summary Table: Preparation Method Comparison

| Preparation Step | Conditions/Materials | Advantages | Challenges |

|---|---|---|---|

| Nitrosation | Diethyl malonate, NaNO2, acetic acid, organic solvent, 0–5 °C addition, 35–45 °C for 10–15 h | Complete nitrosation, stable reaction | Generates brine waste needing treatment |

| Reductive Acylation | Nitroso intermediate, acetic acid, acetic anhydride, zinc powder, 50–60 °C for 2 h | Cost-effective, recyclable byproduct | Requires careful temperature control |

| Purification | Filtration, concentration, recrystallization | High purity (>98%) | Requires solvent recovery steps |

Analyse Des Réactions Chimiques

Types of Reactions

Diethyl 2-(1-(4-acetamidophenyl)-1-oxopropan-2-yl)malonate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl groups to alcohols.

Substitution: Nucleophilic substitution reactions can occur at the ester groups, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium ethoxide in ethanol for ester substitution.

Major Products

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various ester derivatives.

Applications De Recherche Scientifique

Antiproliferative Effects

Research indicates that diethyl 2-(1-(4-acetamidophenyl)-1-oxopropan-2-yl)malonate exhibits significant antiproliferative activity against various cancer cell lines. A study published in Medicinal Chemistry Research highlights its potential as a microtubule-targeting agent, which is vital for inhibiting cancer cell growth .

Cancer Treatment

Given its biological properties, this compound is being investigated for its potential use in cancer therapies. Its ability to target microtubules positions it alongside other chemotherapeutic agents that aim to halt tumor growth.

Pain Management

Additionally, this compound has been explored for its analgesic properties. Studies suggest that it may modulate pain pathways, making it a candidate for developing new pain management therapies.

Study 1: Antiproliferative Activity

A notable study assessed the antiproliferative effects of this compound on human cancer cell lines. The findings indicated a dose-dependent response, with significant inhibition observed at higher concentrations .

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 50 | 60 |

| 100 | 30 |

Study 2: Mechanistic Insights

Another research article delved into the mechanistic insights of the compound's action on tubulin dynamics. The results demonstrated that treatment with this compound led to significant alterations in tubulin polymerization rates, further supporting its role as a microtubule inhibitor .

Mécanisme D'action

The mechanism of action of Diethyl 2-(1-(4-acetamidophenyl)-1-oxopropan-2-yl)malonate involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity.

Pathways Involved: It can modulate biochemical pathways related to inflammation, cell proliferation, and apoptosis, making it useful in the development of therapeutic agents.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Malonate esters are versatile intermediates in organic synthesis. Below, the target compound is compared with structurally analogous derivatives in terms of structure , synthesis , physical properties , and reactivity .

Structural and Functional Group Variations

Physical and Spectroscopic Properties

- Elemental Analysis: Target compound: C (58.54%), H (3.78%), N (8.04%) (Note: H content discrepancy suggests possible moisture sensitivity). Chlorobenzimidazole analog: C (58.61%), H (5.79%), N (8.04%) .

- Spectroscopy :

Key Research Findings

- The target compound’s 80% synthetic yield outperforms many analogs, highlighting efficient methodology .

- Its acetamido group provides distinct solubility and stability compared to heterocyclic derivatives, as seen in NMR data contrasts (e.g., pyridine vs. acetamido proton environments) .

- Enantiomeric purity is a noted advantage of diphenylallyl malonates (ee >90%) , but this remains unstudied for the target compound, suggesting a research gap.

Activité Biologique

Diethyl 2-(1-(4-acetamidophenyl)-1-oxopropan-2-yl)malonate, with the CAS number 81937-39-5, is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological activity, including synthesis, mechanisms of action, and relevant case studies.

The molecular formula of this compound is with a molecular weight of approximately 349.38 g/mol. The compound has several notable structural features that may contribute to its biological activities:

| Property | Value |

|---|---|

| Molecular Weight | 349.378 g/mol |

| LogP | 2.8557 |

| Polar Surface Area (PSA) | 102.26 Ų |

| Number of Rotatable Bonds | 11 |

| H-bond Acceptors | 6 |

| H-bond Donors | 1 |

Antiproliferative Effects

Research indicates that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies on related compounds have demonstrated their ability to inhibit cell proliferation in breast cancer models by targeting microtubules, which are crucial for cell division .

The proposed mechanism involves the inhibition of tubulin polymerization, leading to disrupted mitotic spindle formation and ultimately cell cycle arrest. This effect is particularly relevant in the context of cancer therapy, where targeting rapidly dividing cells is a common strategy.

Case Studies

- Breast Cancer Research : A study explored the effects of derivatives of diethyl malonate on MDA-MB-231 breast adenocarcinoma cells, revealing both antiproliferative and anti-metastatic properties . The compounds were shown to inhibit migration and induce apoptosis in these cells.

- Structure-Activity Relationship (SAR) : Investigations into the SAR of similar compounds have highlighted how variations in substituents can enhance biological activity. For example, modifications at the para position of the phenyl ring significantly influenced the potency against cancer cell lines .

- Synthesis and Evaluation : A series of synthesized derivatives were evaluated for their biological activities, leading to the identification of several potent compounds with improved efficacy compared to standard treatments .

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for Diethyl 2-(1-(4-acetamidophenyl)-1-oxopropan-2-yl)malonate?

- Methodology : A three-step synthesis is reported:

Deprotonation with sodium hydride (NaH) in DMF at 50°C for 1.5 hours.

Alkylation with a halogenated intermediate (e.g., 2-(4-octylphenyl)ethyl bromide) at 80°C for 3 hours.

Quenching with water to yield the product (80% yield) .

- Key Considerations : Ensure anhydrous conditions for NaH reactivity and monitor temperature to avoid side reactions.

Q. How is the compound purified post-synthesis?

- Methodology : Use silica gel chromatography with gradients of ethyl acetate/hexane (e.g., 2–10% EtOAc in hexanes). For hydrogenated derivatives, post-reaction workup includes washing with NaHCO₃ and brine, followed by drying over MgSO₄ .

- Validation : TLC (Rf = 0.6 in hexane/EtOAc 1:1) confirms purity .

Q. What spectroscopic techniques are used for characterization?

- Methodology :

- ¹H NMR : Peaks at δ 1.31 ppm (ethyl ester protons), 4.30 ppm (ester CH₂), and aromatic protons at 7.40–8.05 ppm (CDCl₃ solvent) .

- IR : Stretches for carbonyl (C=O, ~1740 cm⁻¹) and amide groups (~1650 cm⁻¹) .

- Mass Spectrometry : Molecular ion peaks consistent with C₁₆H₁₉NO₆ .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

- Strategies :

- Adjust stoichiometry of NaH and alkylating agents (e.g., 1.2–1.5 equivalents of NaH) to minimize side reactions .

- Use Pd/C-catalyzed hydrogenation for nitro or ketone reductions (5 kg/cm² H₂ pressure, 6 days) to improve selectivity .

Q. What stereochemical challenges arise during synthesis, and how are they addressed?

- Insight : The malonate core can lead to rotameric mixtures in NMR due to restricted rotation (e.g., diastereomers in hydrogenated derivatives) .

- Resolution : Use chiral chromatography or asymmetric catalysis (e.g., enantioselective alkylation with chiral auxiliaries) .

Q. What biological mechanisms are hypothesized for this compound?

- Hypotheses :

- Enzyme Inhibition : The acetamidophenyl group may interact with kinase ATP-binding sites, analogous to nitropyridine derivatives .

- Antimicrobial Activity : Structural similarity to dinitrophenyl malonates suggests potential disruption of microbial cell walls .

- Validation : Perform enzyme inhibition assays (e.g., IC₅₀ determination) and microbial susceptibility testing .

Q. How should researchers interpret contradictory spectral data (e.g., unexpected NMR peaks)?

- Approach :

- Rotamers : Multiple signals in ¹H NMR may arise from restricted rotation around the malonate core. Use variable-temperature NMR to confirm .

- Impurities : Compare with literature data (e.g., PubChem entries) and repeat chromatography with alternative eluents (e.g., dichloromethane/methanol) .

Q. What is the compound’s role in medicinal chemistry research?

- Applications :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.